molecular formula C20H18N2O3S B2443671 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-00-6

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2443671
CAS No.: 866808-00-6
M. Wt: 366.44
InChI Key: MTQNHTGQKICFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. This compound belongs to the chromeno[2,3-d]pyrimidine family, a class of heterocyclic scaffolds recognized for their wide range of biological activities . The core structure is a hybrid framework combining chromene and pyrimidine motifs, which are privileged structures in drug discovery. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising candidates for cancer therapy . Recent studies highlight that this structural class exhibits potent anticancer potential, especially against aggressive cancer subtypes with limited treatment options, such as triple-negative breast cancer (TNBC) . Researchers are actively synthesizing and evaluating these derivatives, finding that specific substitutions on the core scaffold can lead to compounds with low micromolar IC50 values in cancer cell lines, can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis (programmed cell death) . The presence of a thione group and methoxyphenyl substituents, as seen in this compound, contributes to the molecule's electronic properties and is a common feature in structures being investigated for their bioactivity . The exploration of these compounds represents a vibrant area of research aimed at addressing unmet medical needs in oncology. This product is provided for research purposes within the fields of chemical biology, drug discovery, and preclinical studies. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQNHTGQKICFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno and pyrimidine moiety, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

2-(2,3-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromeno-pyrimidine structure with a thione functional group, which is critical for its biological efficacy. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H18N2O4S
  • Molecular Weight : 382.4 g/mol
  • Functional Groups : Methoxy groups (–OCH₃), thione (C=S)

The structural configuration of this compound allows it to interact with biological systems effectively, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine-thiones possess significant antibacterial and antimycobacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and apoptosis regulation .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various thione derivatives against pathogenic strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

Compound NameMIC (µg/mL)Activity Type
4c10Antibacterial
5e15Antimycobacterial
5g20Antibacterial

These findings suggest that modifications in the side chains significantly affect the antimicrobial potency of the compounds .

Anticancer Activity

In vitro studies on cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) revealed that this compound exhibits notable cytotoxicity. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
HEPG225
MCF730

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thione group can participate in redox reactions and form complexes with metal ions, potentially disrupting cellular functions vital for survival and proliferation . Additionally, the methoxy groups may enhance lipophilicity, facilitating better membrane penetration.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

The compound can be synthesized via a two-step approach:

Step 1 : Formation of 2-amino-3-cyano-4H-chromene intermediates through condensation of substituted salicylaldehydes with malononitrile or ethyl cyanoacetate under basic conditions (e.g., piperidine catalysis) .

Step 2 : Cyclization with thiourea or thioacetamide under acidic or microwave-assisted conditions to form the pyrimidine-thione core. Microwave irradiation (e.g., 100–120°C, 30–60 min) enhances reaction efficiency and reduces side products .
Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity by HPLC.

Q. Q2: How can structural integrity and purity be confirmed for this compound?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in chromene ring at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+) and fragmentation patterns.
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, critical for understanding regioselectivity in related analogs .

Advanced Synthetic Challenges

Q. Q3: How do steric and electronic effects of the 2,3-dimethoxyphenyl group influence regioselectivity during functionalization?

The 2,3-dimethoxyphenyl group introduces steric hindrance at the chromeno-pyrimidine core, directing electrophilic substitution to less hindered positions (e.g., para to the methoxy groups). For example:

  • Acylation : Steric bulk from methoxy groups suppresses N-acylation at the pyrimidine NH site, favoring O-acylation on the chromene oxygen under reflux conditions .
  • Cross-coupling : Suzuki-Miyaura coupling at the 7-methyl position requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and optimized ligand systems to overcome steric constraints .

Q. Q4: What advanced techniques improve yield in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors enhance reproducibility and scalability for multi-step syntheses, reducing solvent waste .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 45 min vs. 24 hours conventionally) .

Biological Activity and Mechanism

Q. Q5: What methodologies are used to screen this compound for kinase inhibition?

  • Kinase assays : Test against CDK5, GSK3α/β, and Pim1 kinases using 32P^{32}P-ATP incorporation assays. IC50_{50} values are calculated via dose-response curves (0.1–100 μM) .
  • Cellular assays : MTT or Alamar Blue assays assess cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) to differentiate kinase-specific effects from general toxicity .

Q. Q6: How can contradictory activity data between analogs be resolved?

  • SAR analysis : Compare substituent effects (e.g., replacing 2,3-dimethoxyphenyl with 4-fluorophenyl) on activity. For example, methoxy groups enhance solubility but may reduce membrane permeability .
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys33 in CDK5) guide lead optimization .

Computational and Analytical Tools

Q. Q7: Which computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. For this compound, high logP (>3) suggests limited aqueous solubility, requiring formulation adjustments .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Handling Data Contradictions

Q. Q8: How to address discrepancies in reported biological activities across studies?

  • Meta-analysis : Aggregate data from kinase assays and cytotoxicity studies (e.g., PubChem BioAssay) to identify consensus targets.
  • Experimental replication : Validate key findings under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.